molecular formula C7H14ClNO B14008091 (R)-6-oxaspiro[2.5]octan-1-amine hydrochloride

(R)-6-oxaspiro[2.5]octan-1-amine hydrochloride

Cat. No.: B14008091
M. Wt: 163.64 g/mol
InChI Key: RKFXIXFIFUKFDP-FYZOBXCZSA-N
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Description

®-6-oxaspiro[2.5]octan-1-amine hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic structure imparts unique chemical and physical properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-oxaspiro[2One common method involves the annulation of a cyclopentane ring with a four-membered ring . This can be achieved through various chemical transformations, including cyclization reactions and ring-closing metathesis.

Industrial Production Methods

Industrial production of ®-6-oxaspiro[2.5]octan-1-amine hydrochloride may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

®-6-oxaspiro[2.5]octan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic amines, oxo derivatives, and reduced amine compounds. These products can be further utilized in different applications depending on their chemical properties.

Scientific Research Applications

®-6-oxaspiro[2.5]octan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: The compound is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ®-6-oxaspiro[2.5]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-6-oxaspiro[2.5]octan-1-amine hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for research and development in various scientific fields.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(2R)-6-oxaspiro[2.5]octan-2-amine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c8-6-5-7(6)1-3-9-4-2-7;/h6H,1-5,8H2;1H/t6-;/m1./s1

InChI Key

RKFXIXFIFUKFDP-FYZOBXCZSA-N

Isomeric SMILES

C1COCCC12C[C@H]2N.Cl

Canonical SMILES

C1COCCC12CC2N.Cl

Origin of Product

United States

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